molecular formula C19H13N4O3S- B10867754 2-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10867754
M. Wt: 377.4 g/mol
InChI Key: HXODIHGLINSUAJ-UHFFFAOYSA-M
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Description

2-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate is a complex organic compound that features a unique combination of benzothiazole, furan, and pyrazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and furan intermediates, followed by their coupling with pyrazolopyridine derivatives under specific reaction conditions. For instance, the benzothiazole moiety can be synthesized by the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide, while the furan moiety can be obtained from furfural through various transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to a desired biological effect. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H13N4O3S-

Molecular Weight

377.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C19H14N4O3S/c1-11-17-14(9-16(24)22(11)10-12-5-4-8-26-12)21-23(18(17)25)19-20-13-6-2-3-7-15(13)27-19/h2-9,24H,10H2,1H3/p-1

InChI Key

HXODIHGLINSUAJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CC=CO5)[O-]

Origin of Product

United States

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